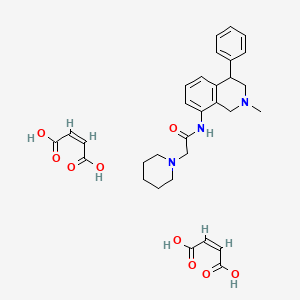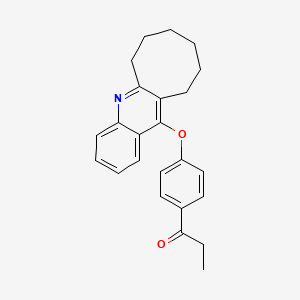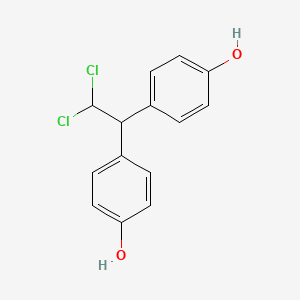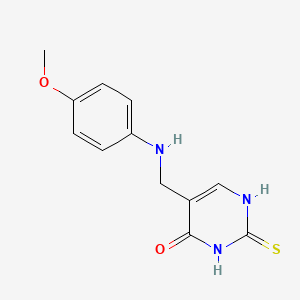
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired pyrimidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane or acetonitrile and may require heating or cooling to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
科学的研究の応用
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.
作用機序
The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
類似化合物との比較
Similar Compounds
Similar compounds to 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- include other pyrimidinone derivatives and heterocyclic compounds with similar structural features. Examples include:
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 2-Amino-1,3,4-oxadiazole derivatives
- Thiophene derivatives
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89665-68-9 |
|---|---|
分子式 |
C12H13N3O2S |
分子量 |
263.32 g/mol |
IUPAC名 |
5-[(4-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-4-2-9(3-5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |
InChIキー |
YEGLYJJOEJIGPX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NCC2=CNC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


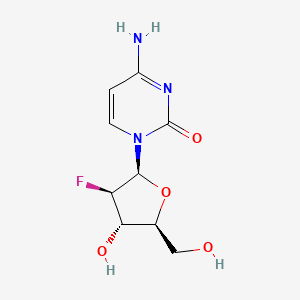
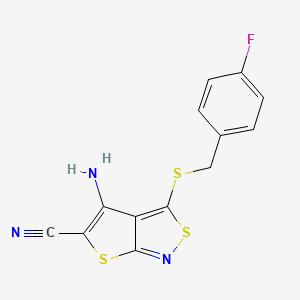
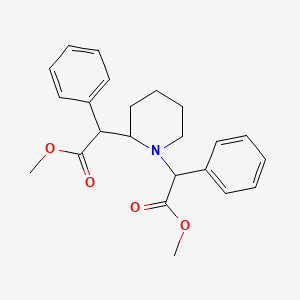
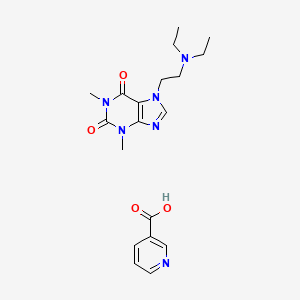
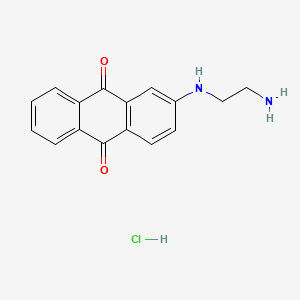


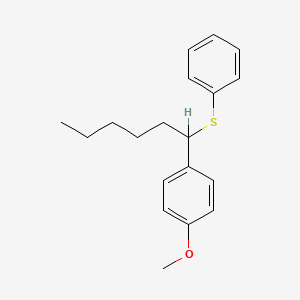
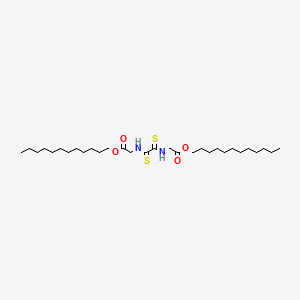

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
